Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Overview
Description
“Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate” is a complex organic compound. It belongs to the class of compounds known as benzodiazepines, which are widely used in medicine . Benzodiazepines are seven-membered heterocycles, having two nitrogen heteroatoms .
Synthesis Analysis
The synthesis of benzodiazepines involves a variety of methods. For instance, a one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .Molecular Structure Analysis
The molecular structure of benzodiazepines consists of a diazepine ring and a fused benzene ring . The structural aspects and chemical activity of saturated and unsaturated isolated or benzo-fused seven-membered heterocycles containing one or two heteroatoms in the ring have been well described .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzodiazepines are complex and involve multiple steps. For instance, the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine involves a one-pot, three-step cascade process engaging five reactive centers . Another method involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Benzodiazepines and Related Compounds : Research has highlighted methods developed for the synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines, starting from o-phenylenediamines with various electrophilic reagents. This approach underscores the versatility of o-phenylenediamines as a precursor for constructing complex heterocyclic systems, which may include compounds like the one of interest (Ibrahim, 2011).
Chemistry of 1,4-Diazepines : The synthesis, reactions, and biological relevance of 1,4-diazepines have been extensively reviewed. These compounds exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer effects. Such reviews provide a foundational understanding of the chemical and biological versatility of diazepine derivatives, which can inform further research into specific compounds like Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate (Rashid et al., 2019).
Biological Significance
- CNS Acting Drugs Synthesis : The synthesis of central nervous system (CNS) acting drugs from benzimidazoles, imidazothiazoles, and imidazoles has been explored. This research indicates the potential for compounds within this class to be modified into potent CNS-active agents, suggesting an area where Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate could find application (Saganuwan, 2020).
Future Directions
properties
IUPAC Name |
benzyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-10-14-15-9-18(7-4-8-19(15)12-17-14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,12,20H,4,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNGULCEOOAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(N=CN2C1)CO)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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